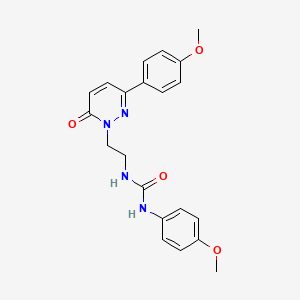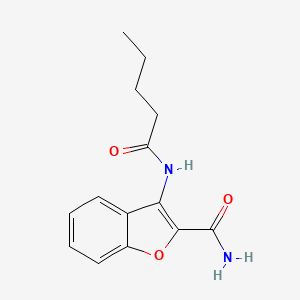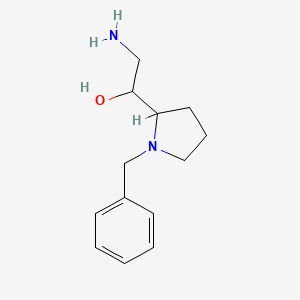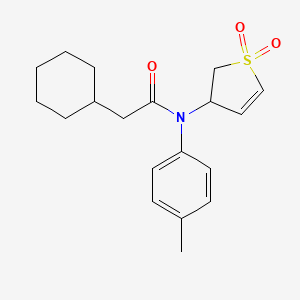![molecular formula C11H17N3O4 B2696787 4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 2089257-71-4](/img/structure/B2696787.png)
4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid” is a complex organic molecule. It is a derivative of pyrazole, a class of organic compounds with a 5-membered aromatic ring containing two nitrogen atoms . This compound has a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. It contains a pyrazole ring, a carboxylic acid group, and a Boc-protected amine group . The Boc group is a bulky tert-butyl group attached to a carbonyl (C=O), which is further connected to an oxygen atom .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the Boc group can be removed under acidic conditions, revealing the protected amine . Additionally, the carboxylic acid group can react with bases to form salts or with alcohols to form esters .Wissenschaftliche Forschungsanwendungen
Reactivity and Synthesis
The reactivity of pyrazole derivatives has been extensively studied, leading to the development of various biologically active compounds. For example, the reaction of carboxylic acids chlorides with amine groups in pyrazole derivatives in the presence of triethylamine results in the formation of corresponding amides, indicating a pathway for functionalizing pyrazole compounds for further applications in medicinal chemistry and material science (Mironovich & Shcherbinin, 2014). Similarly, the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale demonstrates the versatility of pyrazole derivatives for generating compounds with potential pharmacological properties (Iminov et al., 2015).
Chemical Modifications
The modification of pyrazole derivatives to include various functional groups has been a subject of interest for enhancing their chemical properties. The condensation of N-Fmoc-amino acids with pyrazole derivatives presents a method for producing heterocyclic γ-amino acids, which are valuable in mimicking the secondary structures of proteins (Mathieu et al., 2015). Additionally, the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids highlights the potential of pyrazole derivatives in peptide chemistry, offering new avenues for drug development and biochemical research (Schutkowski, Mrestani-Klaus, & Neubert, 2009).
Structural and Magnetic Properties
The study of Cu(II) complexes of mono- and bicondensed N donor Schiff base 1H-pyrazolate ligands showcases the structural and magnetic properties of pyrazole-derived compounds. Such research indicates their potential applications in materials science, particularly in magnetic materials and molecular electronics (Malinkin et al., 2012).
Zukünftige Richtungen
The future research directions for this compound could involve exploring its potential biological activities, given the known activities of pyrazole derivatives . Additionally, further studies could be conducted to optimize its synthesis and to fully characterize its physical and chemical properties.
Eigenschaften
IUPAC Name |
2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)12-5-7-6-13-14(4)8(7)9(15)16/h6H,5H2,1-4H3,(H,12,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTXYRXVDJPMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N(N=C1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2696710.png)
![N-[1-(5-Fluoro-2-morpholin-4-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2696712.png)

![5-Bromopyrido[4,3-d]pyrimidine](/img/structure/B2696715.png)




![Ethyl 4-((4-((2-(dimethylamino)ethyl)(4-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2696722.png)
![N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2696724.png)

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2696727.png)
